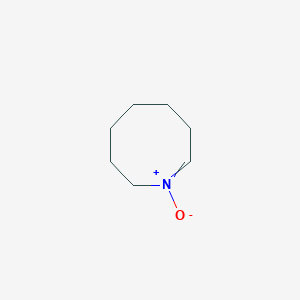
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine is a chemical compound with a unique structure that falls under the category of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring
Preparation Methods
The synthesis of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of hydrogen chloride in aqueous ethanol, leading to ring contraction and formation of the desired azocine structure . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the biological processes regulated by these enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-hexahydroindene
- Dihydroedulane II
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urée
These compounds share structural similarities but differ in their specific functional groups and properties, which can lead to different reactivity and applications.
Properties
CAS No. |
113123-24-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxido-2,3,4,5,6,7-hexahydroazocin-1-ium |
InChI |
InChI=1S/C7H13NO/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |
InChI Key |
UGOFQHDOJUTQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC[N+](=CCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















